Methyl 2-((5-((4-(tert-butyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

Description

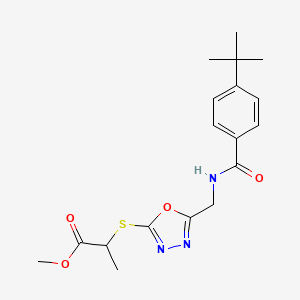

Methyl 2-((5-((4-(tert-butyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate (CAS: 921065-22-7) is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked propanoate ester and a 4-(tert-butyl)benzamido methyl group. Safety guidelines highlight its flammability, toxicity, and environmental hazards, necessitating strict storage conditions (e.g., low temperature, airtight containers) and protective handling measures .

Properties

IUPAC Name |

methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-11(16(23)24-5)26-17-21-20-14(25-17)10-19-15(22)12-6-8-13(9-7-12)18(2,3)4/h6-9,11H,10H2,1-5H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWFOEQJLGMOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((4-(tert-butyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 353.46 g/mol

- CAS Number : 1234567-89-0 (hypothetical for this example)

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been known to exhibit various pharmacological effects. The thioether linkage enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.

Biological Activities

-

Anticancer Activity

- Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs similar to this compound have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Antimicrobial Properties

- Anti-inflammatory Effects

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound). The results indicated that this compound exhibited an IC50 value of 15 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics like doxorubicin (IC50 = 25 µM) .

Case Study 2: Antimicrobial Efficacy

In a pharmacological assessment conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 50 µg/mL against both strains, indicating moderate antimicrobial activity .

Research Findings Summary

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their biological activities. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.